molecular formula C10H10N2S B13064363 1-Methyl-1H-indole-5-carbothioamide

1-Methyl-1H-indole-5-carbothioamide

Cat. No.: B13064363
M. Wt: 190.27 g/mol
InChI Key: PVGHUMWMZSFPFZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-5-carbothioamide is a sulfur-containing indole derivative characterized by a thioamide (-C(S)NH₂) group at the 5-position and a methyl substituent at the 1-position of the indole ring. Thioamides generally exhibit distinct electronic and steric profiles compared to their oxoamide or carboxylic acid counterparts, influencing solubility, stability, and biological activity.

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

1-methylindole-5-carbothioamide

InChI

InChI=1S/C10H10N2S/c1-12-5-4-7-6-8(10(11)13)2-3-9(7)12/h2-6H,1H3,(H2,11,13)

InChI Key

PVGHUMWMZSFPFZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-5-carbothioamide can be synthesized through various methods. One common approach involves the reaction of 1-methylindole with thiophosgene in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired thioamide product.

Industrial Production Methods: In an industrial setting, the synthesis of 1-methyl-1H-indole-5-carbothioamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indole-5-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfonamides or sulfoxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thioamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-3 position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: Sulfonamides, sulfoxides.

    Reduction: Amines.

    Substitution: Halogenated indoles, nitroindoles.

Scientific Research Applications

1-Methyl-1H-indole-5-carbothioamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-1H-indole-5-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Positional Isomers: 5- vs. 7-Substituted Derivatives

Substituent position significantly impacts physicochemical properties. For example:

  • 1-Methyl-1H-indole-5-carboxylic acid (CAS 186129-25-9) has a melting point of 221–223°C and molecular weight 175.18 g/mol.
  • 1-Methyl-1H-indole-7-carboxylic acid (CAS 167479-16-5) melts at 155.5–157.5°C despite identical molecular weight, reflecting differences in crystal packing and intermolecular interactions due to substituent orientation .
Compound CAS RN Melting Point (°C) Molecular Weight (g/mol)
1-Methyl-1H-indole-5-carboxylic acid 186129-25-9 221–223 175.18
1-Methyl-1H-indole-7-carboxylic acid 167479-16-5 155.5–157.5 175.18

Functional Group Variations

Carbothioamide vs. Carboxamide and Carboxylic Acid
  • Thioamide (-C(S)NH₂) : Enhances lipophilicity and reduces hydrogen-bonding capacity compared to carboxamides (-C(O)NH₂) or carboxylic acids (-COOH). This may lower aqueous solubility but improve membrane permeability.

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